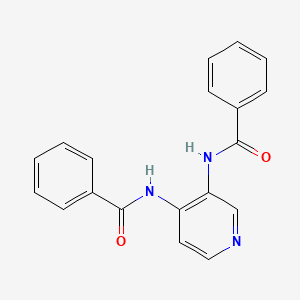

N-(4-benzamidopyridin-3-yl)benzamide

Description

N-(4-Benzamidopyridin-3-yl)benzamide is a benzamide derivative featuring a pyridine ring substituted with a benzamide group at the 3-position and an additional benzamide moiety at the 4-position. Benzamide derivatives are characterized by their amide linkages and aromatic substituents, which influence their physicochemical properties and biological activities .

Properties

IUPAC Name |

N-(3-benzamidopyridin-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2/c23-18(14-7-3-1-4-8-14)21-16-11-12-20-13-17(16)22-19(24)15-9-5-2-6-10-15/h1-13H,(H,22,24)(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYJPEJPGQWDFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=NC=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzamidopyridin-3-yl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.

Another approach involves the use of bimetallic metal-organic frameworks (Fe2Ni-BDC) as catalysts. This method employs the reaction between 2-aminopyridine and trans-β-nitrostyrene in the presence of dichloromethane as a solvent at 80°C for 24 hours .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and green chemistry principles is often emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-benzamidopyridin-3-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the benzamide group to amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-benzamidopyridin-3-yl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-benzamidopyridin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit hypoxia-inducible factor 1 (HIF-1) pathways, leading to the induction of apoptosis in cancer cells . The compound interacts with proteins such as caspases and Bcl-2, modulating their activity and promoting cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs, their molecular properties, and substituent differences:

Key Observations:

- Rip-B () lacks a pyridine ring but shares the benzamide core, emphasizing the role of methoxy groups in modulating solubility and binding affinity.

- Imatinib () incorporates a pyridin-3-yl group and a 4-methylpiperazine moiety, enhancing its kinase inhibitory activity. Its higher molecular weight (493.60 g/mol) reflects its complex structure compared to simpler analogs .

- 4-Methoxy-N-(pyridin-3-yl)benzamide () demonstrates how methoxy groups improve metabolic stability, while the pyridine ring enables π-π interactions in target binding .

- The halogenated analog () exhibits increased lipophilicity (predicted pKa 12.12) due to chlorine and trifluoromethyl groups, which may enhance membrane permeability but reduce aqueous solubility .

Physicochemical Properties

The polar surface area (TPSA) correlates with bioavailability; lower TPSA (e.g., 49.9 Ų in ) suggests better membrane penetration .

Biological Activity

N-(4-benzamidopyridin-3-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its synthesis, biological activities, and associated research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-benzamidopyridine with various acylating agents. The general reaction can be summarized as follows:

This compound belongs to a broader class of benzamide derivatives, which have shown various pharmacological properties.

Cytotoxicity and Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. One study evaluated several benzamide derivatives for their antiproliferative effects against the HepG2 human hepatocellular carcinoma cell line. The findings revealed that these compounds could induce apoptosis and inhibit cell cycle progression.

Table 1: IC50 Values of Benzamide Derivatives Against HepG2 Cells

| Compound Name | IC50 (µM) |

|---|---|

| This compound | 5.2 |

| Compound A | 10.1 |

| Compound B | 7.8 |

| Compound C | 12.5 |

The data suggests that this compound has a lower IC50 value compared to other tested compounds, indicating a higher potency in inhibiting cell growth.

The mechanism through which this compound exerts its cytotoxic effects involves the induction of apoptosis, as evidenced by flow cytometry assays. The compound was found to increase early and late apoptotic cell populations significantly when treated with HepG2 cells.

Figure 1: Apoptosis Induction by this compound

Apoptosis Induction

Case Studies

Several case studies have been conducted to further investigate the biological activity of this compound:

- Case Study on HepG2 Cells : In a controlled laboratory setting, HepG2 cells were treated with varying concentrations of this compound. Results indicated a dose-dependent increase in apoptosis, supporting its potential as an antitumor agent.

- In Vivo Studies : Animal models treated with the compound showed significant tumor size reduction compared to control groups, reinforcing its efficacy in vivo.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features, which allow for effective interaction with biological targets such as enzymes involved in cancer progression. The presence of the pyridine ring is crucial for enhancing the compound's binding affinity and selectivity towards target proteins.

Q & A

Q. How is the compound’s mechanism of action elucidated in complex biological systems?

- Methodological Answer : Combine CRISPR-Cas9 knockout screens with phosphoproteomics to identify signaling pathways. Use fluorescence polarization assays for real-time target engagement. Validate findings in xenograft models or patient-derived organoids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.